molecular formula C22H19FN4O3 B3411305 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903854-31-9

2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B3411305
CAS No.: 903854-31-9
M. Wt: 406.4 g/mol
InChI Key: GELKKSQEFXFNDH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl-substituted piperazine ring, and a nitrile group attached to the oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide or nitrile.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with an intermediate compound.

    Methoxybenzoylation: The final step involves the acylation of the piperazine nitrogen with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-(2-fluorophenyl)-5-(4-(4-methoxybenzyl)piperazin-1-yl)oxazole-4-amine.

    Substitution: Introduction of bromine or nitro groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can improve solubility and bioavailability. The oxazole ring and nitrile group may participate in hydrogen bonding or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)imidazole-4-carbonitrile: Contains an imidazole ring instead of an oxazole ring.

    2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)pyrazole-4-carbonitrile: Features a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, fluorophenyl group, and methoxybenzoyl-substituted piperazine ring provides a unique scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKKSQEFXFNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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